N-Methyldioctylamine
Overview
Description
N-Methyldioctylamine is a tertiary amino compound.
Scientific Research Applications
Acid-Binding Properties
N-Methyldioctylamine, as a long-chain aliphatic tertiary amine, serves as an effective anion exchanger. It demonstrates superior acid-binding capabilities compared to primary or secondary amines. Its efficiency in acid binding improves with longer carbon chains, making it especially adept at extracting strong acids from mixtures containing weaker acids. Such properties make this compound valuable in applications like removing mineral acids from acid hydrolysates of protein (Smith & Page, 1948).
Analytical Characterization
This compound is part of a broader group of compounds, including arylcyclohexylamines, which are of forensic and legislative interest due to their psychoactive properties. Understanding these compounds' syntheses and analytical characterizations is crucial in forensic science and pharmaceutical research (Wallach et al., 2016).
Extraction and Determination of Metals
This compound has applications in the extraction of metals, like zinc, from solutions. Its ability to quantitatively extract metals from acidic solutions and subsequent facilitation in their colorimetric determination is significant in analytical chemistry and environmental monitoring (Scroggie & Dean, 1959).
Water and Wastewater Treatment
In water and wastewater treatment, the role of compounds like this compound as precursors to carcinogens like N-nitrosodimethylamine (NDMA) during chlorination is a critical area of research. Understanding and quantifying these precursors are essential for assessing and mitigating potential health risks associated with water treatment processes (Mitch et al., 2003).
Safety and Hazards
Future Directions
The future outlook for the N-Methyldioctylamine market appears highly positive. The increasing demand for epoxy-based products across multiple industries is expected to drive the market growth . The growth is also attributed to the rising application of this compound in the production of paints, coatings, and sealants . Additionally, the growing electronics industry, which heavily relies on epoxy adhesives and resins, is set to contribute to the market expansion .
Mechanism of Action
Target of Action
N-Methyldioctylamine is a tertiary amine . It is an organic base and its primary targets are organic compounds that can undergo reactions catalyzed by bases.
Mode of Action
As a base, this compound can accept protons from acidic compounds, resulting in the formation of a new compound. This compound is often used as a reagent and catalyst in organic synthesis . It can act as a basic catalyst to promote esterification, amidation, and other reactions of esters, fatty acids, amines, and other compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular reactions it catalyzes. As a catalyst, it can accelerate various reactions without being consumed, affecting multiple pathways depending on the reactants present. For instance, in esterification reactions, it can facilitate the formation of esters from carboxylic acids and alcohols .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it catalyzes. As a catalyst, it can facilitate the formation of new compounds, which can have various effects depending on their nature and the context in which they are formed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity. Its stability and reactivity can also be affected by factors such as temperature and pH . In terms of safety, it should be used in a well-ventilated environment and contact with oxidizing agents should be avoided to prevent dangerous reactions .
Properties
IUPAC Name |
N-methyl-N-octyloctan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYANLCNIKXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042209 | |
Record name | N-Methyldioctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear very slightly yellow liquid; [Acros Organics MSDS] | |
Record name | 1-Octanamine, N-methyl-N-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-N-octyl-1-octanamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16028 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4455-26-9 | |
Record name | N-Methyl-N-octyl-1-octanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4455-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dioctylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanamine, N-methyl-N-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyldioctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyldioctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLDIOCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR4264OL41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of N-Methyldioctylamine in wood preservation, and what makes it a promising alternative to conventional preservatives?
A: this compound, when complexed with boric acid and reacted with copper sulfate, forms water-insoluble copper compounds directly within the wood matrix. These compounds have demonstrated efficacy against termite attacks in research studies. [] Notably, termites exposed to wood treated with these copper compounds experience high mortality even with minimal feeding, potentially offering protection to nearby untreated wood. [] This characteristic, coupled with its lower environmental impact compared to traditional preservatives, makes this compound-derived treatments a promising area for further exploration in wood protection.
Q2: Beyond wood preservation, are there any other applications being explored for this compound?
A: Yes, research indicates potential applications for this compound in fabric softening agents. [] Formulations incorporating this compound have shown promising results in enhancing fabric softness, plumpness, and smoothness. [] Furthermore, these formulations demonstrate good bonding with fibers, high-temperature resistance, and washability, highlighting their potential for commercial use. []
Q3: The research mentions the use of mass spectrometry to identify potential biomarkers in tuberculosis. Is there any link between this research and this compound?
A: Interestingly, this compound was identified as a potential serum biomarker for polyresistant pulmonary tuberculosis in a study utilizing mass spectrometry-based metabolomic analysis. [] The study highlighted its significantly different expression levels in patients with polyresistant tuberculosis compared to those with drug-sensitive tuberculosis. [] While the exact role of this compound in tuberculosis pathogenesis remains unclear, its identification as a potential biomarker could contribute to improved diagnostic accuracy and treatment strategies for drug-resistant tuberculosis. []
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